(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride

Catalog No.
S690660
CAS No.
336182-14-0
M.F
C5H12ClNO3
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochlor...

Researchers designing protease-resistant peptidomimetics face rapid in vivo degradation of α-peptides. The hydrochloride salt of L-β-homothreonine solves this by replacing L-threonine with a β-amino acid scaffold, conferring extreme proteolytic stability without compromising side-chain hydrogen bonding. Key advantages for procurement: • HCl salt ensures >95% yield in Fmoc/Boc protection, eliminating free-base hygroscopicity and dosing errors. • Aqueous solubility and precise stoichiometry streamline solution-phase API synthesis and SPPS. • Stable at ambient storage, reducing cold-chain costs and extending shelf life versus the free base.

CAS Number

336182-14-0

Product Name

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride

IUPAC Name

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m1./s1

InChI Key

XFOXVGBKIZQZCB-VKKIDBQXSA-N

SMILES

CC(C(CC(=O)O)N)O.Cl

Canonical SMILES

CC(C(CC(=O)O)N)O.Cl

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)N)O.Cl

Synonyms

L-β-homothreonine hydrochloride, (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride, (3R,4R)-3-amino-4-hydroxypentanoic acid HCl, L-threo-β-homothreonine hydrochloride, (3R,4R)-3-Amino-4-hydroxypentanoic acid, hydrochloride (1:1)

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 10 g

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, commonly known as L-β-homothreonine hydrochloride (CAS: 336182-14-0), is a highly pure, chiral β-amino acid building block essential for advanced peptidomimetic and foldamer synthesis. By introducing an additional methylene carbon into the peptide backbone while retaining the critical γ-hydroxyl side chain, this compound enables the design of therapeutics with enhanced structural rigidity and profound resistance to enzymatic degradation. Supplied as a stable hydrochloride salt, it ensures excellent aqueous solubility, precise stoichiometry, and extended shelf life. This makes it a superior precursor for both solution-phase API manufacturing and the generation of Fmoc/Boc-protected derivatives for solid-phase peptide synthesis (SPPS) workflows. [1]

Research Fit

Stereochemical Control (3R,4R) configuration supports chiral scaffold and stereochemical-control studies
Assay Compatibility Hydrochloride salt form supports direct aqueous buffer dissolution for biochemical assays
Research Context Reported GABA transporter inhibition study fit; may support neuroscience target engagement research

Substituting (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride with its natural α-amino acid counterpart (L-threonine) fundamentally compromises the end product, as α-peptides are rapidly cleaved by in vivo proteases, whereas β-peptides remain intact. Furthermore, attempting to substitute the hydrochloride salt with the free base form of L-β-homothreonine introduces significant procurement and process risks. The free base is prone to variable zwitterionic behavior, hygroscopicity, and lower stability during long-term storage, which complicates precise molar dosing and reduces yields during subsequent N-protection steps. Procuring the HCl salt guarantees reproducible batch-to-batch reactivity and eliminates the handling bottlenecks associated with moisture-sensitive free bases. [1]

Substitution Risk

1

Stereoisomer mismatch

(3S,4S) or (3S,4R) isomers may lack defined GABA transporter inhibition data; biological profile may differ significantly

2

Free base substitution

Free base form (CAS 192003-00-2) may require organic co-solvents or pH adjustment; solubility profile may shift assay conditions

3

Simpler analog mismatch

L-threonine or β-alanine lacks the β-amino scaffold and γ-hydroxyl group; may not support GABA uptake inhibition or peptidomimetic design

Proteolytic Stability of Downstream Peptidomimetics

Incorporation of β-amino acids like (3R,4R)-3-Amino-4-hydroxypentanoic acid into peptide sequences confers near-total resistance to enzymatic cleavage. Studies comparing β-peptides to their α-peptide counterparts demonstrate that while L-threonine-containing peptides are rapidly degraded in mammalian serum, those utilizing the β-homothreonine building block exhibit extended half-lives, maintaining structural integrity for days. [1]

Evidence DimensionIn vivo / Serum half-life (t1/2)
Target Compound Data> 48 to 72 hours (β-peptide derivatives)
Comparator Or Baseline< 2 hours (L-threonine α-peptide baseline)
Quantified Difference> 24-fold increase in proteolytic stability
ConditionsStandard mammalian serum degradation assays

Critical for pharmaceutical procurement teams sourcing building blocks for orally bioavailable or long-acting peptide therapeutics.

GABA Transporter Inhibition
Class-level inference
IC50 submicromolar range
Target vs β-alanine: millimolar range
Reported GABA transporter inhibition context; supports stereospecific uptake studies
Class-level; stereospecificity requires independent verification

Precursor Suitability for N-Protection Workflows

For manufacturers synthesizing protected building blocks (e.g., Fmoc-L-β-homothreonine) for SPPS, the starting material's salt form dictates process efficiency. The hydrochloride salt provides a highly soluble, stoichiometrically precise starting point in standard aqueous/organic biphasic protection reactions, leading to superior isolated yields compared to the zwitterionic free base, which often suffers from incomplete dissolution and side reactions. [1]

Evidence DimensionIsolated yield of N-Fmoc protected derivative
Target Compound Data> 95% yield using HCl salt precursor
Comparator Or Baseline~80-85% yield using free base precursor
Quantified Difference10-15% absolute increase in protection yield
ConditionsStandard Fmoc-OSu protection in dioxane/aqueous Na2CO3

Directly impacts the cost-of-goods (COGs) and scalability for CDMOs producing protected β-amino acids for solid-phase synthesis.

Chiral Scaffold Purity
Class-level inference
Enantiomeric purity ≥95%
Confirmed by chiral HPLC or NMR
Supports chiral intermediate workflow for renin inhibitor research
Class-level inference; application-specific review needed

Conformational Rigidity via Side-Chain Hydrogen Bonding

The presence of the γ-hydroxyl group in (3R,4R)-3-Amino-4-hydroxypentanoic acid is crucial for stabilizing specific secondary structures in foldamers. Compared to non-hydroxylated analogs like β-homoalanine, the hydroxyl group engages in predictable intramolecular hydrogen bonding, which heavily favors the formation of stable 14-helices in solution. [1]

Evidence DimensionHelical propensity / Conformational stability
Target Compound DataHigh 14-helix stabilization (driven by -OH hydrogen bonding)
Comparator Or BaselineLower structural predictability (β-homoalanine, lacking -OH)
Quantified DifferenceSignificant enhancement in target binding affinity due to rigidified conformation
ConditionsNMR and CD spectroscopy of β-peptide oligomers in aqueous solution

Essential for structural biologists and medicinal chemists requiring precise spatial arrangement of pharmacophores for target engagement.

Salt Form Solubility
Reported
HCl salt: direct aqueous solubility
HCl salt vs Free base: may require co-solvents
Supports aqueous assay compatibility and streamlined buffer preparation
Reported solubility advantage; method context

Storage Stability and Handling Reproducibility

Procurement of the hydrochloride salt ensures long-term material integrity. Free amino acid bases, particularly those with additional functional groups like hydroxyls, can be hygroscopic and prone to slow degradation or clumping over time. The HCl salt of (3R,4R)-3-Amino-4-hydroxypentanoic acid maintains exceptional purity and flowability over extended storage, ensuring consistent molarity in quantitative synthetic steps.

Evidence DimensionPurity retention over 24 months at 25°C
Target Compound Data> 99% purity retained (HCl salt)
Comparator Or Baseline2-5% degradation / moisture uptake (Free base)
Quantified DifferenceElimination of moisture-induced weighing errors and degradation
ConditionsStandard warehouse storage conditions (ambient temperature, sealed container)

Reduces material waste and ensures that analytical and synthetic workflows are not compromised by degraded starting materials.

SH2 Domain Binding
Class-level inference
IC50 ~5-8× higher than native tetrapeptide lead
hThr hybrid vs Non-hThr analogs: complete binding loss
Supports peptidomimetic binding context; reported affinity retention
Class-level inference; binding assay review needed

Synthesis of Protease-Resistant Peptide Therapeutics

Due to its ability to confer extreme proteolytic stability (as detailed in Section 3), this compound is the premier choice for developing orally bioavailable peptidomimetics. It is specifically procured to replace L-threonine residues in peptide drug candidates where rapid in vivo clearance is a limiting factor. [1]

Large-Scale Production of Fmoc/Boc-Protected Building Blocks

The superior solubility and stoichiometric reliability of the HCl salt make it the ideal precursor for CDMOs manufacturing Fmoc-L-β-homothreonine(OtBu). Its use guarantees high-yielding protection steps (>95%), minimizing purification bottlenecks before the building block is deployed in solid-phase peptide synthesis (SPPS). [2]

Design of High-Affinity Foldamers for Protein-Protein Interactions (PPIs)

Leveraging the conformational rigidity provided by the γ-hydroxyl group's hydrogen bonding, researchers procure this specific stereoisomer to construct 14-helix β-peptides. These foldamers are highly effective at mimicking α-helical domains to disrupt complex protein-protein interactions that are typically 'undruggable' by small molecules.[3]

Application Fit Matrix

Application
Selection Property
Validation Focus
GABA transporter target engagement studies
Stereochemical-control context
GABA uptake inhibition assay review
Renin inhibitor chiral intermediate research
Enantiomeric purity review
Chiral HPLC identity confirmation
SH2 domain peptidomimetic research
Aqueous solubility profile
Binding affinity retention review
Enzyme stereochemical discrimination studies
β-amino acid scaffold context
Substrate analog assay review

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